9(S)-HETE-d8 is classified under eicosanoids, a group of bioactive lipids that include prostaglandins, leukotrienes, and thromboxanes. These compounds are derived from polyunsaturated fatty acids and are involved in numerous physiological functions. The synthesis of 9(S)-HETE-d8 occurs predominantly in mammalian tissues where arachidonic acid is metabolized. It is particularly relevant in research focused on lipid metabolism and inflammatory responses.
The synthesis of 9(S)-HETE-d8 can be achieved through several methods:
The molecular structure of 9(S)-HETE-d8 features a hydroxyl group at the 9th carbon position of the eicosatetraenoic acid backbone. The deuterium atoms replace hydrogen atoms at specific positions, enhancing the compound's stability during analysis.
9(S)-HETE-d8 participates in various biochemical reactions:
The mechanism of action for 9(S)-HETE-d8 primarily revolves around its role as a signaling molecule:
Studies have shown that the presence of deuterium enhances the analytical performance in mass spectrometry applications, allowing for more accurate quantification of eicosanoids like 9-HETE.
9(S)-Hydroxyeicosatetraenoic acid (9(S)-HETE) is a stereospecific oxylipin generated through the oxidation of arachidonic acid (20:4n-6). The lipoxygenase (LOX) pathway represents a primary enzymatic route for 9(S)-HETE biosynthesis. Specific LOX isoforms, including 5-LOX, 12-LOX, and 15-LOX, catalyze the insertion of molecular oxygen at distinct carbon positions of arachidonic acid. While 5-LOX and 15-LOX predominantly yield 5(S)-HPETE and 15(S)-HPETE, respectively, non-canonical LOX activities or autoxidation processes can generate 9-HETE as a racemic mixture (containing both R and S enantiomers). In contrast, enzymatic synthesis via LOX pathways exhibits stereochemical preference, producing predominantly the S-enantiomer [6] [10].
The cytochrome P450 (CYP450) pathway provides an alternative enzymatic route. CYP450 epoxygenases (e.g., CYP2C, CYP2J subfamilies) oxidize arachidonic acid to form epoxyeicosatrienoic acids (EETs), which are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to yield dihydroxy derivatives. Alternatively, CYP450 ω-hydroxylases (e.g., CYP4A, CYP4F) catalyze the formation of mid-chain HETEs, including 9-HETE, through allylic oxidation mechanisms. This pathway operates in hepatic and extrahepatic tissues and contributes to the endogenous pool of 9-HETE [6] [9].
Table 1: Enzymatic Pathways Generating 9-HETE
| Pathway | Key Enzymes | Mechanism | Stereospecificity |
|---|---|---|---|
| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Dioxygenation + Peroxidation | Predominantly 9(S)-HETE |
| Cytochrome P450 | CYP4A, CYP4F, CYP2C, CYP2J | ω-/Subterminal Hydroxylation or Epoxide Hydrolysis | Racemic or Enantioselective |
| Non-Enzymatic | Reactive Oxygen Species | Free Radical Oxidation | Racemic (9(R/S)-HETE) |
9(S)-HETE-d8 incorporates eight deuterium atoms (d8) at bis-allylic positions (typically C8, C9, C11, C12), preserving the molecule’s bioactivity while enabling precise detection. The synthesis employs stable isotope labeling via catalytic deuteration or organic synthesis with deuterated precursors. One strategy involves incubating arachidonic acid-d8 with recombinant LOX or CYP450 enzymes under controlled conditions. The deuterated precursor, arachidonic acid-d8, contains deuterium at positions adjacent to double bonds, minimizing kinetic isotope effects that could alter reaction rates [4] [5].
Synthetic methodologies include:
Table 2: Deuterium Incorporation in 9(S)-HETE-d8
| Precursor | Deuterium Positions | Synthetic Method | Purity |
|---|---|---|---|
| Arachidonic acid-d8 | C5, C6, C8, C9, C11, C12, C14, C15 | Enzymatic (LOX/CYP450) | ≥98% |
| Non-deuterated 9(S)-HETE | C8, C9, C11, C12 | Chemical Reduction (D₂/Pd) | ~90% |
Mass spectrometry confirms deuterium incorporation, showing a molecular ion [M-H]⁻ at m/z 327 for 9(S)-HETE-d8, compared to m/z 319 for non-deuterated 9(S)-HETE. This 8-Da shift enables unambiguous quantitative tracking in biological matrices [4] [5].
Arachidonic acid (ARA) metabolism initiates 9(S)-HETE-d8 formation through the enzymatic or non-enzymatic liberation of ARA from membrane phospholipids. Phospholipase A₂ (PLA₂) catalyzes the hydrolysis of sn-2 ester bonds in phosphatidylcholine or phosphatidylethanolamine, releasing free ARA. In deuterium-labeling studies, ARA-d8 serves as the direct precursor, where its bis-allylic methylene groups undergo regiospecific oxidation [6] [9].
Competition between metabolic pathways dictates 9(S)-HETE-d8 yield:
Inflammatory stimuli (e.g., thrombin, calcium ionophore A23187) upregulate ARA release and oxidation, increasing 9(S)-HETE-d8 generation in leukocytes and platelets. Notably, 9(S)-HETE-d8 retains the pro-inflammatory signaling properties of endogenous 9(S)-HETE, promoting endothelial cell migration and tubulogenesis [6] [9].
Endogenous 9(S)-HETE biosynthesis occurs via enzymatically controlled processes, predominantly yielding the S-enantiomer. LOX-derived synthesis exhibits strict stereochemical fidelity, whereas non-enzymatic autoxidation (e.g., via reactive oxygen species) generates racemic 9(R/S)-HETE. In vivo studies detect both enantiomers in human atherosclerotic plaques, suggesting dual origins [6] [10].
Synthetic 9(S)-HETE-d8 production leverages recombinant enzymes or chiral chromatography to ensure stereopurity:
Table 3: Endogenous vs. Synthetic Biosynthesis of 9(S)-HETE
| Parameter | Endogenous Biosynthesis | Synthetic 9(S)-HETE-d8 |
|---|---|---|
| Primary Pathway | LOX or CYP450 Oxidation | Enzymatic Incubation of ARA-d8 |
| Stereochemistry | Predominantly S-enantiomer | >99% S-enantiomer (chiral purification) |
| Yield | Nanomolar (physiological) | Milligram (laboratory scale) |
| Key Challenges | Metabolic degradation, low abundance | Isotope effects, racemization risk |
Critically, 9(S)-HETE-d8 synthesized from ARA-d8 via LOX retains biological equivalence to endogenous 9(S)-HETE, confirmed by identical receptor binding (e.g., BLT2 receptor) and functional responses in cell migration assays [4] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6